molecular formula C11H21NO3 B2946429 tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate CAS No. 1909306-47-3

tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate

Cat. No.: B2946429
CAS No.: 1909306-47-3
M. Wt: 215.293
InChI Key: KTEWHLLTEGUAAD-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate (CAS 1909306-47-3) is a high-purity chemical intermediate designed for advanced research applications in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C11H21NO3 and a molecular weight of 215.29, features both a hydrolytically stable tert-butoxycarbonyl (Boc) protected amine and a versatile 3-hydroxycyclobutyl moiety . The Boc protecting group is highly valued in peptide synthesis and molecular design for its stability under neutral and basic conditions and its selective removability under mild acidic conditions, allowing for the sequential and controlled construction of complex molecules . The hydroxycyclobutyl group, linked via an ethylene spacer, serves as a valuable, conformationally restricted scaffold. Researchers utilize this structure to explore novel three-dimensional chemical space in drug discovery, particularly in the synthesis of potential bioactive molecules and as a key intermediate for further functionalization . The compound is typically shipped at room temperature or via cold-chain transportation to ensure stability . As with all chemicals, safe laboratory practices must be followed. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-5-4-8-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEWHLLTEGUAAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909306-47-3
Record name tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of tert-butyl chloroformate and 3-hydroxycyclobutylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butyl carbamate group serves as a temporary protecting group for amines, enabling selective deprotection under acidic conditions.

Reaction Conditions and Mechanisms

  • Trifluoroacetic Acid (TFA) : Dissolution in TFA (20–50% in dichloromethane) at 0–25°C cleaves the Boc group via acid-catalyzed hydrolysis, yielding the free amine and tert-butanol/carbon dioxide .

  • Magic Blue (MB⁺) : Catalytic use of tris(4-bromophenyl)ammoniumyl hexachloroantimonate (MB⁺) with triethylsilane (TES) facilitates mild deprotection at room temperature, avoiding harsh acids .

Table 1: Boc Deprotection Methods

Reagent SystemConditionsYield (%)Reference
TFA/DCM (1:4)25°C, 1–2 h85–95
MB⁺/TES in DCM25°C, 30 min92

Hydroxyl Group Functionalization

The 3-hydroxycyclobutyl group undergoes typical alcohol reactions, enabling derivatization.

Esterification

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) forms esters.

Example :

  • Acetylation : Treatment with acetyl chloride yields tert-butyl N-[2-(3-acetoxycyclobutyl)ethyl]carbamate.

Table 2: Esterification Reactions

ReagentBaseSolventYield (%)
Acetyl chloridePyridineTHF78
Benzoyl chlorideEt₃NDCM82

Oxidation

The secondary alcohol is oxidizable to a ketone using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane.

Product : 3-Oxocyclobutyl derivative.

Carbamate Hydrolysis

Under basic conditions (e.g., NaOH/MeOH), the carbamate hydrolyzes to form 2-(3-hydroxycyclobutyl)ethylamine and sodium carbonate .

Conditions :

  • 1M NaOH, methanol, reflux (3 h).

  • Yield: ~70% (amine isolated via extraction).

Coupling Reactions

After Boc deprotection, the free amine participates in amide bond formation.

Example :

  • EDCI/HOBt-mediated coupling : Reaction with carboxylic acids (e.g., benzoic acid) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) yields N-substituted amides .

Cycloaddition and Ring-Opening Reactions

The strained cyclobutane ring may participate in [2+2] cycloadditions or ring-opening under thermal/UV conditions, though specific data for this compound remains unexplored in literature.

Stability Under Physiological Conditions

  • Bioavailability : High gastrointestinal absorption predicted due to moderate LogP (~2.5).

  • Enzymatic hydrolysis : Susceptible to esterases and proteases in vivo, releasing the amine metabolite.

Scientific Research Applications

Tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Cyclic Substituents

  • tert-Butyl 3-Oxocyclobutylcarbamate (CAS 154748-49-9) :
    This compound replaces the hydroxycyclobutyl group with a ketone at the cyclobutane ring. The absence of a hydroxyl group reduces hydrogen-bonding capacity and increases hydrophobicity. Similarity scores (0.94) suggest comparable steric profiles, but the ketone enhances reactivity toward nucleophiles .
  • tert-Butyl N-[(1S,3R)-3-Acetyl-2,2-dimethylcyclobutyl]carbamate (CAS 1260589-93-2): Features a dimethylcyclobutyl ring with an acetyl group.

Table 1: Structural Comparison

Compound Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 3-Hydroxycyclobutyl -OH, Boc ~245.3*
tert-Butyl 3-Oxocyclobutylcarbamate 3-Oxocyclobutyl -C=O, Boc 199.2
CAS 1260589-93-2 3-Acetyl-2,2-dimethyl -C(O)CH₃, Boc 269.4

*Estimated based on molecular formula.

Ethyl-Linked Carbamates in Medicinal Chemistry

  • tert-Butyl N-[2-(4-Formyl-1,3-oxazol-5-yl)ethyl]carbamate (CAS 847416-99-3) :
    Contains a formyl-oxazole substituent, enabling covalent binding to biological targets. The oxazole ring enhances aromatic interactions, unlike the hydroxycyclobutyl group, which prioritizes hydrogen bonding .
  • tert-Butyl N-[2-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]carbamate :
    Used in kinase inhibitor synthesis, this compound’s heteroaromatic system contrasts with the aliphatic cyclobutyl group, offering divergent electronic properties for target selectivity .

Key Functional Differences :

  • Hydroxycyclobutyl: Enhances water solubility and hydrogen-bond donor capacity.
  • Aromatic/Acetyl Groups: Increase lipophilicity and metabolic susceptibility.

Reactivity Profile

  • Deprotection : The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), similar to other tert-butyl carbamates .
  • Hydroxycyclobutyl Reactivity: The hydroxyl group can undergo esterification or serve as a hydrogen-bond donor in crystal packing, unlike non-hydroxylated analogs .

Biological Activity

tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a tert-butyl group and a hydroxycyclobutyl moiety, which contribute to its reactivity and interaction with biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Structural Characteristics

  • Molecular Formula: C₁₁H₂₁NO₃
  • Molecular Weight: 201.26 g/mol
  • SMILES Notation: CC(C)(C)OC(=O)NCCC1CC(C1)O

The compound's structure allows it to engage in various interactions with biological molecules, particularly through its hydroxy and carbamate functional groups, which can form hydrogen bonds and participate in enzymatic reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding: The hydroxy group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity.
  • Enzymatic Interactions: The carbamate moiety may facilitate interactions with enzymes, acting as an inhibitor or modulator in biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, making it a candidate for further investigation as a biochemical probe.
  • Potential Therapeutic Applications: The compound is being explored for its therapeutic properties, particularly in drug development contexts where modulation of enzymatic activity is desired.

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
Enzyme InhibitionMay inhibit specific metabolic enzymes
Binding AffinityPotential interactions with receptors
Therapeutic PotentialInvestigated as a lead compound in drug discovery

Case Studies and Research Findings

While comprehensive literature on this specific compound is limited, related studies provide insights into its potential applications:

  • Inhibitory Studies : Research on similar carbamate derivatives indicates that they can effectively inhibit proteases and other enzymes critical for various diseases .
  • Drug Development : The structural features of this compound suggest it may serve as a precursor for the development of novel therapeutic agents targeting metabolic disorders or infections.
  • Comparative Analysis : A comparative study of structurally similar compounds highlights the unique interactions that this compound may exhibit due to its specific functional groups, which could enhance its biological activity compared to simpler analogs .

Q & A

What are the optimal synthetic routes for tert-butyl N-[2-(3-hydroxycyclobutyl)ethyl]carbamate, and which coupling reagents enhance yield?

Basic Research Question
The synthesis of tert-butyl carbamates typically involves condensation reactions between amino intermediates and activated carbonyl groups. For example, tert-butyl carbamate derivatives are synthesized using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), which facilitate amide bond formation with minimal racemization . A stepwise approach includes:

Activation : Reacting the hydroxyl-containing cyclobutyl intermediate with tert-butyl carbamate precursors.

Coupling : Using EDCI/HOBt to enhance nucleophilic substitution efficiency.

Purification : Employing column chromatography or recrystallization to isolate the product.
Key Considerations : Solvent choice (e.g., DMF or dichloromethane) and reaction temperature (0–25°C) significantly impact yield.

How can crystallographic data resolve molecular conformation and stability of tert-butyl carbamate derivatives?

Advanced Research Question
X-ray crystallography, supported by software like SHELXL , is critical for determining bond angles, torsional strain in the cyclobutyl ring, and hydrogen-bonding networks. For example:

  • Crystal Structure Analysis : SHELXL refines structural models using high-resolution data, identifying deviations from ideal geometry (e.g., cyclobutyl ring puckering) .
  • Stability Insights : Distortions in the carbamate group (N–C=O) may indicate susceptibility to hydrolysis.
    Methodological Approach :
  • Collect diffraction data (resolution ≤1.0 Å recommended).
  • Refine using restraints for disordered tert-butyl groups.
  • Validate with R-factor and electron density maps.

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question
While the compound is classified as non-hazardous in some safety data sheets , standard precautions apply:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation exposure.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as chemical waste.
    Note : Stability studies indicate no reactivity under ambient conditions, but avoid strong acids/oxidizers to prevent decomposition .

How can researchers resolve contradictions between NMR and X-ray data for cyclobutyl-containing carbamates?

Advanced Research Question
Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). Strategies include:

  • Variable-Temperature NMR : Probe conformational flexibility (e.g., cyclobutyl ring inversion).
  • DFT Calculations : Compare experimental NMR shifts with computed values for different conformers .
  • Complementary Techniques : Use IR spectroscopy to validate hydrogen bonding observed in crystals.
    Case Study : For tert-butyl carbamates, X-ray may show a planar cyclobutyl ring, while NMR suggests chair-like puckering due to rapid interconversion .

What computational methods predict the pH-dependent reactivity of tert-butyl carbamates?

Advanced Research Question
Density Functional Theory (DFT) simulations can model hydrolysis pathways:

Protonation States : Calculate energy barriers for acid-catalyzed cleavage of the carbamate group.

Solvent Effects : Use implicit solvent models (e.g., PCM) to assess aqueous stability.

Kinetic Parameters : Predict half-lives under varying pH (e.g., rapid degradation below pH 3).
Validation : Compare computational results with HPLC-monitored degradation studies .

How do steric effects influence the reactivity of tert-butyl carbamates in nucleophilic substitutions?

Advanced Research Question
The bulky tert-butyl group imposes steric hindrance, which can be quantified using:

  • Taft Steric Parameters (Es): Correlate substituent size with reaction rates.
  • Molecular Dynamics : Simulate transition states to identify steric clashes (e.g., in SN2 mechanisms).
    Experimental Validation : Compare reaction rates of tert-butyl carbamate with less hindered analogs (e.g., methyl carbamates) .

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